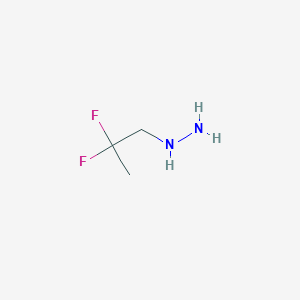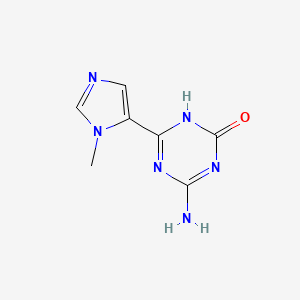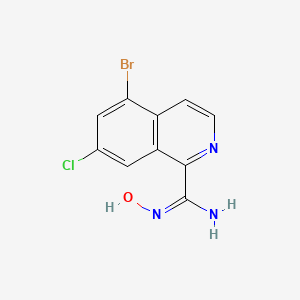![molecular formula C19H17ClN6O2 B13206243 1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)
1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a cyanopyridine moiety, a tetrahydroisoquinoline ring, and a triazole carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the cyanopyridine and tetrahydroisoquinoline intermediates, followed by their coupling with the triazole carboxylic acid. Common synthetic routes may include:
Formation of Cyanopyridine Intermediate: This step often involves the reaction of a suitable pyridine derivative with a cyanating agent under controlled conditions.
Synthesis of Tetrahydroisoquinoline Intermediate: This can be achieved through hydrogenation of isoquinoline derivatives or other suitable precursors.
Coupling Reaction: The final step involves the coupling of the cyanopyridine and tetrahydroisoquinoline intermediates with the triazole carboxylic acid, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidative products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in specific chemical reactions.
作用機序
The mechanism of action of 1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of the target. This can lead to downstream effects on cellular pathways and physiological processes.
類似化合物との比較
Similar Compounds
NVP-DPP728: A dipeptidyl peptidase IV inhibitor with a similar cyanopyridine structure.
Vildagliptin: Another dipeptidyl peptidase IV inhibitor with structural similarities.
Uniqueness
1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is unique due to its combination of a cyanopyridine moiety, a tetrahydroisoquinoline ring, and a triazole carboxylic acid group
特性
分子式 |
C19H17ClN6O2 |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
1-[2-(5-cyanopyridin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H16N6O2.ClH/c1-12-18(19(26)27)22-23-25(12)16-4-2-3-14-11-24(8-7-15(14)16)17-6-5-13(9-20)10-21-17;/h2-6,10H,7-8,11H2,1H3,(H,26,27);1H |
InChIキー |
HEWGCLCDMFYQTM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4=NC=C(C=C4)C#N)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


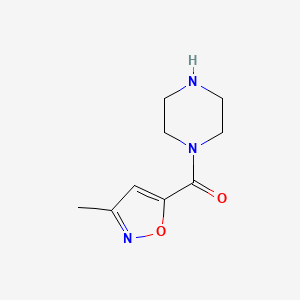
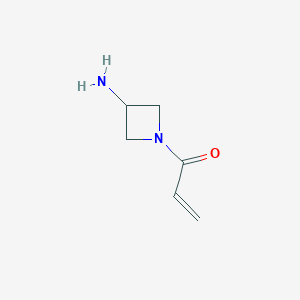
![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13206186.png)
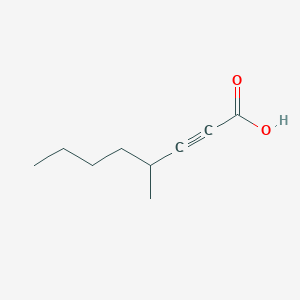
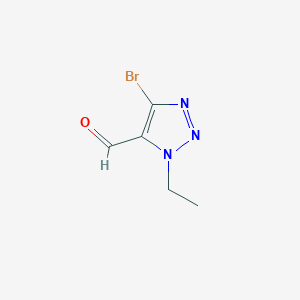


![4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B13206211.png)
